(2S)-2-amino-3-methylbutanenitrile hydrochloride
Overview
Description
“(2S)-2-amino-3-methylbutanenitrile hydrochloride” is likely a derivative of the amino acid leucine, with a nitrile group (-CN) replacing the carboxyl group (-COOH). The “2S” indicates the stereochemistry of the molecule, meaning the amino group is on the left in the Fischer projection .
Molecular Structure Analysis
The molecule contains an amino group (-NH2), a nitrile group (-CN), and a methyl group (-CH3) on the beta carbon. These functional groups can participate in various chemical reactions .Chemical Reactions Analysis
The amino group can participate in acid-base reactions, the nitrile group can undergo hydrolysis to form a carboxylic acid, and the methyl group can participate in reactions typical of alkanes .Physical And Chemical Properties Analysis
The physical and chemical properties would depend on the functional groups present in the molecule. For example, the presence of the polar amino and nitrile groups might increase the compound’s water solubility compared to simple hydrocarbons .Scientific Research Applications
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Pharmaceutical Synthesis
- Field : Organic Chemistry, Pharmaceutical Science
- Application : Piperidines, a class of compounds to which “(2S)-2-amino-3-methylbutanenitrile hydrochloride” belongs, are among the most important synthetic fragments for designing drugs . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
- Methods : The synthesis of piperidine derivatives involves intra- and intermolecular reactions leading to the formation of various piperidine derivatives . These include substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .
- Results : The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder .
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Organic Syntheses
- Field : Organic Chemistry
- Application : Compounds like “(2S)-2-amino-3-methylbutanenitrile hydrochloride” can serve as intermediates in pharmaceutical and organic syntheses .
- Methods : The specific methods of application or experimental procedures would depend on the target molecule being synthesized .
- Results : The use of such intermediates can help in the development of fast and cost-effective methods for the synthesis of various organic compounds .
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Catalysis
- Field : Chemical Engineering, Catalysis
- Application : Certain compounds can be used in the synthesis of bimetallic metal–organic frameworks (MOFs) as acid–base bifunctional catalysts for tandem reactions .
- Methods : The synthesis involves a one-pot process to create amine-functionalized bimetallic MOFs . These MOFs can then be used as catalysts for tandem reactions, such as deacetalization–Knoevenagel condensation reactions .
- Results : The bimetallic MOF catalysts exhibit enhanced catalytic activity when compared with monometallic catalysts . The superior performance has been attributed to the synergistic effect between Al 3+ and Fe 3+ ions and the hierarchical pore structure .
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Pharmaceutical Metabolite
- Field : Pharmacology, Biochemistry
- Application : Certain compounds can act as major metabolites of pharmaceutical drugs . For example, (2S,3S)-hydroxybupropion is a major metabolite of bupropion .
- Methods : These metabolites can be studied for their effects on the body, including their interactions with various transporters and receptors .
- Results : (2S,3S)-hydroxybupropion is a dopamine transporter (DAT) and norepinephrine transporter (NET) transporters inhibitor, and nicotinic acetylcholine receptor (nAChR) family modulator . Hydroxybupropions were reported to contribute to antidepressant and perhaps smoking cessation activities .
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Metal-Organic Frameworks (MOFs)
- Field : Material Science, Catalysis
- Application : Certain compounds can be used in the synthesis of bimetallic metal–organic frameworks (MOFs) as acid–base bifunctional catalysts for tandem reactions .
- Methods : The synthesis involves a one-pot process to create amine-functionalized bimetallic MOFs . These MOFs can then be used as catalysts for tandem reactions, such as deacetalization–Knoevenagel condensation reactions .
- Results : The bimetallic MOF catalysts exhibit enhanced catalytic activity when compared with monometallic catalysts . The superior performance has been attributed to the synergistic effect between Al 3+ and Fe 3+ ions and the hierarchical pore structure .
-
Pharmaceutical Metabolite
- Field : Pharmacology, Biochemistry
- Application : Certain compounds can act as major metabolites of pharmaceutical drugs . For example, (2S,3S)-hydroxybupropion is a major metabolite of bupropion .
- Methods : These metabolites can be studied for their effects on the body, including their interactions with various transporters and receptors .
- Results : (2S,3S)-hydroxybupropion is a dopamine transporter (DAT) and norepinephrine transporter (NET) transporters inhibitor, and nicotinic acetylcholine receptor (nAChR) family modulator . Hydroxybupropions were reported to contribute to antidepressant and perhaps smoking cessation activities .
Safety And Hazards
Future Directions
properties
IUPAC Name |
(2S)-2-amino-3-methylbutanenitrile;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2.ClH/c1-4(2)5(7)3-6;/h4-5H,7H2,1-2H3;1H/t5-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXSJOLXKFUAJGR-NUBCRITNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C#N)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C#N)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
134.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-2-amino-3-methylbutanenitrile hydrochloride |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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